Ticlopidine 3-chloro isomer
Overview
Description
Ticlopidine 3-chloro isomer is a derivative of ticlopidine, a thienopyridine compound known for its antiplatelet activity. This compound is structurally modified to include a chlorine atom, which may influence its pharmacological properties and chemical behavior. Ticlopidine itself is used to reduce the risk of stroke and other thrombotic events by inhibiting platelet aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticlopidine 3-chloro isomer typically involves the chlorination of ticlopidine. One common method is the electrophilic substitution reaction where ticlopidine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ticlopidine 3-chloro isomer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced ticlopidine derivatives.
Substitution: Azido-ticlopidine derivatives.
Scientific Research Applications
Ticlopidine 3-chloro isomer has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thienopyridine derivatives.
Biology: Studied for its potential effects on platelet aggregation and blood clotting mechanisms.
Medicine: Investigated for its potential use in preventing thrombotic events and as an alternative to other antiplatelet agents.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ticlopidine 3-chloro isomer involves the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation. The compound is metabolized to an active form that irreversibly binds to the ADP receptor on platelets, preventing the activation of the glycoprotein GPIIb/IIIa complex. This inhibition reduces platelet aggregation and thrombus formation.
Comparison with Similar Compounds
Similar Compounds
Ticlopidine: The parent compound, known for its antiplatelet activity.
Clopidogrel: Another thienopyridine derivative with similar antiplatelet effects but fewer side effects.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Uniqueness
Ticlopidine 3-chloro isomer is unique due to the presence of the chlorine atom, which may enhance its binding affinity to the ADP receptor and potentially alter its pharmacokinetic properties. This structural modification can lead to differences in efficacy, safety, and metabolic pathways compared to other thienopyridine derivatives.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-3-1-2-11(8-13)9-16-6-4-14-12(10-16)5-7-17-14/h1-3,5,7-8H,4,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOUADIQAAAVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165595 | |
Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-86-4 | |
Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55142-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticlopidine 3-chloro isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(3-Chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TICLOPIDINE 3-CHLORO ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5746HM5CU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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